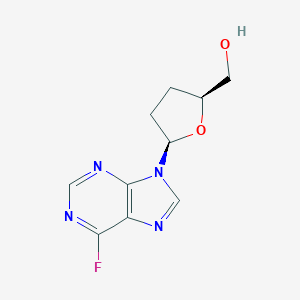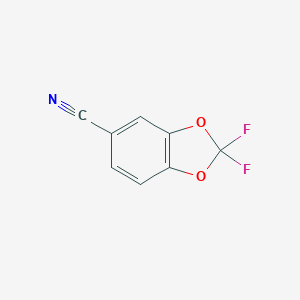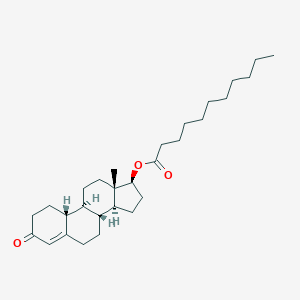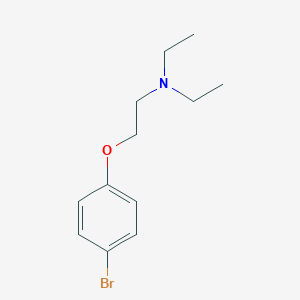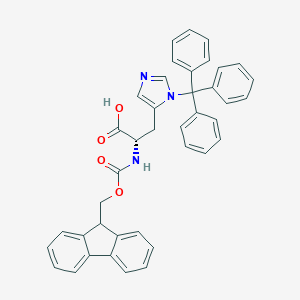
N-FMOC-3-(triphenylmethyl)-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-FMOC-3-(triphenylmethyl)-L-histidine” is a type of amino acid derivative. It has the molecular formula C40H33N3O4 and a molecular weight of 619.71 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 40 carbon atoms, 33 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis
“this compound” has a density of 1.24 g/cm3 . Its boiling point is 811.7ºC at 760 mmHg . The exact mass is 619.24700 .科学的研究の応用
Peptide Synthesis and Racemization Prevention
N-FMOC-3-(triphenylmethyl)-L-histidine is utilized for its protective properties in peptide synthesis, specifically in the fluorenylmethyloxycarbonyl (Fmoc) strategy. It's integral in preventing the racemization of histidine residues during peptide coupling reactions. For example, the 4-methoxybenzyloxymethyl (MBom) group has been introduced at the Nπ-position of histidine to eliminate side-chain-induced racemization in Fmoc strategy, showcasing the critical role of specific protective groups in synthesizing peptides with high fidelity (Hibino & Nishiuchi, 2011).
Modification for Self-assembly and Biological Activity
The modification of peptides with bulky hydrophobic aromatic units, such as Fmoc, can dramatically affect their self-assembly and biological properties. For instance, the attachment of a bulky Fmoc group to L-carnosine leads to the formation of well-defined amyloid fibrils and alters the peptide's zinc-binding properties, which are essential for its biological roles. This demonstrates how chemical modifications can be used to tailor the physical and chemical properties of peptides for specific applications (Castelletto et al., 2011).
Application in Histidine Methylation Studies
This compound also facilitates the study of histidine methylation, a post-translational modification that affects protein function. The synthesis of N-α-Fmoc-N-τ-methyl-L-histidine, for instance, allows for the exploration of the effects of histidine methylation on peptide and protein interactions, providing insights into the molecular mechanisms underlying these modifications (Eifler et al., 2004).
Development of Triazole Phosphohistidine Analogues
The development of triazole phosphohistidine analogues compatible with the Fmoc strategy has significant implications for the study of histidine phosphorylation, a crucial post-translational modification in both bacterial signaling and potential eukaryotic processes. These analogues facilitate the generation of site-specific antibodies, highlighting the versatility of this compound in enabling the study of histidine-related modifications (McAllister & Webb, 2012).
Safety and Hazards
“N-FMOC-3-(triphenylmethyl)-L-histidine” is irritating to eyes, respiratory system, and skin . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . In case of contact, immediately flush eyes or skin with plenty of water . If inhaled, remove from exposure and move to fresh air immediately .
作用機序
Target of Action
N-FMOC-3-(triphenylmethyl)-L-histidine is a complex compound that is used in the field of organic chemical synthesis Similar fmoc-protected compounds have been used in the synthesis of peptides , suggesting that this compound may also target peptide structures.
Mode of Action
The mode of action of this compound involves the protection of amino groups during peptide synthesis . The Fmoc group serves as a protective group for the amino group, preventing it from reacting until the desired moment. This allows for controlled reactions during peptide synthesis .
Biochemical Pathways
Fmoc-protected compounds are generally used in the synthesis of peptides . These peptides can then participate in various biochemical pathways, depending on their specific structures and functions.
Result of Action
The primary result of the action of this compound is the successful synthesis of peptides with protected amino groups . These peptides can then be used in further chemical reactions or biological studies.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is sensitive to moisture and heat . Therefore, it must be stored under recommended conditions to maintain its stability and efficacy .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-tritylimidazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-41-27-43(31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDUPKDPUSBXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
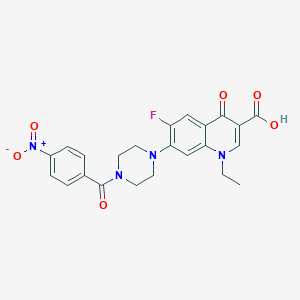
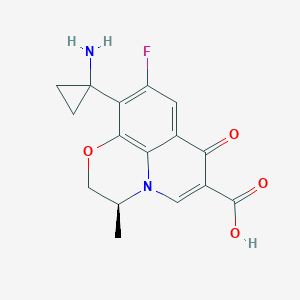

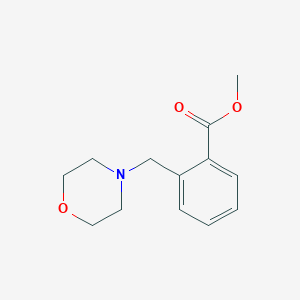
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)

![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
